5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Tetrazole Formation: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding benzimidazole N-oxides, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used to study the mechanisms of enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-benzimidazole: A simpler analog with similar biological activities.
1-methyl-1H-benzimidazole: Lacks the fluorine and tetrazole moieties but shares the benzimidazole core.
2-(1H-tetrazol-1-yl)benzamide: Contains the tetrazole and benzamide moieties but lacks the benzimidazole core.
Uniqueness
5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of the benzimidazole, fluorine, and tetrazole moieties, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C17H14FN7O |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
5-fluoro-N-[(1-methylbenzimidazol-2-yl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14FN7O/c1-24-15-5-3-2-4-13(15)21-16(24)9-19-17(26)12-8-11(18)6-7-14(12)25-10-20-22-23-25/h2-8,10H,9H2,1H3,(H,19,26) |
InChI Key |
RMSHWTROXQPCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
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